Irinotecan

説明

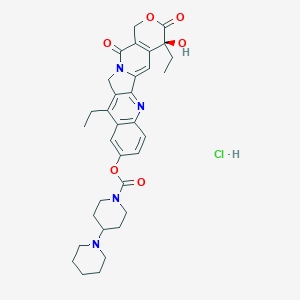

Structure

3D Structure

特性

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKQSNNFCGGAFS-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041051 | |

| Record name | Irinotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.07e-01 g/L | |

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale yellow powder | |

CAS No. |

97682-44-5, 100286-90-6 | |

| Record name | Irinotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97682-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irinotecan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097682445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | irinotecan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Irinotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-7-ethyl-10-hydroxycamptothecine 10-[1,4â??-bipiperidine]-1â??-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRINOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7673326042 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRINOTECAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222-223 °C, 222 - 223 °C | |

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRINOTECAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

SN-38 active metabolite formation and function

An In-depth Technical Guide on the Formation and Function of SN-38

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SN-38, the highly potent active metabolite of the chemotherapeutic agent irinotecan (CPT-11). It covers the metabolic activation of the prodrug, the molecular mechanism of action of SN-38, key quantitative data on its potency, and detailed experimental protocols for its study.

Metabolic Formation of SN-38

This compound is a prodrug that requires bioactivation to exert its cytotoxic effects. This conversion is predominantly mediated by carboxylesterase (CES) enzymes, which hydrolyze the carbamate ester bond of this compound to form SN-38.[1][2][3][4][5][6] Human carboxylesterase 2 (hCE2), found in the liver, intestines, and tumor tissues, is considered the key enzyme in this activation, exhibiting higher efficiency than hCE1.[7][8]

Once formed, SN-38 is subject to detoxification through glucuronidation, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][2][9][10][11] This process conjugates a glucuronic acid moiety to SN-38, forming the inactive and more water-soluble metabolite, SN-38 glucuronide (SN-38G), which is then eliminated from the body, primarily via biliary excretion.[1][3] Genetic polymorphisms in the UGT1A1 gene, such as the UGT1A1*28 variant, can lead to reduced enzyme activity, resulting in decreased SN-38 clearance and an increased risk of severe toxicity, including neutropenia and diarrhea.[1][2][3][9][11]

Figure 1: Metabolic pathway of this compound activation and detoxification.

Function: Mechanism of Action as a Topoisomerase I Inhibitor

SN-38 exerts its potent anticancer activity by targeting DNA topoisomerase I (Top1), a nuclear enzyme crucial for relieving DNA torsional strain during replication and transcription.[3][6][12][13]

Top1 functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break. SN-38 intercalates into the DNA helix and binds to the Top1-DNA complex, stabilizing this transient state.[3][12][13][14][15] This drug-stabilized structure is known as the "cleavable complex" and it prevents the re-ligation of the DNA strand.

The persistence of these single-strand breaks is not in itself highly toxic. However, when a DNA replication fork collides with a cleavable complex during the S-phase of the cell cycle, the single-strand break is converted into a permanent and highly cytotoxic DNA double-strand break.[3][12][13][15] The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest (primarily in the S and G2 phases) and the induction of apoptosis (programmed cell death).[12][15][16][17]

Figure 2: Signaling pathway of SN-38-mediated Top1 inhibition and cell death.

Quantitative Data: Cytotoxicity

SN-38 is substantially more potent than its parent prodrug, this compound, with studies showing its activity to be 100 to 1000 times greater.[1][18] This is reflected in the half-maximal inhibitory concentration (IC50) values across various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Fold Difference (Approx.) | Reference(s) |

| SN-38 | HCT-116 | Colon | 0.04 | 174x | [19] |

| This compound | HCT-116 | Colon | 6.94 | [19] | |

| SN-38 | HT-29 | Colon | 0.08 | 142x | [19] |

| This compound | HT-29 | Colon | 11.35 | [19] | |

| SN-38 | SW620 | Colon | 0.02 | 332x | [19] |

| This compound | SW620 | Colon | 6.63 | [19] | |

| SN-38 | MCF-7 | Breast | 0.27 | 16x | [19] |

| This compound | MCF-7 | Breast | 4.41 | [19] | |

| SN-38 | SKOV-3 | Ovarian | 0.032 | 204x | [19] |

| This compound | SKOV-3 | Ovarian | 6.53 | [19] |

Table 1. Comparative IC50 values of SN-38 and this compound in various human cancer cell lines. Note: Values are often reported in different units (µM, µg/mL, or nM) and can vary based on incubation time and assay conditions.

Experimental Protocols

Quantification of this compound and SN-38 in Plasma by UPLC-MS/MS

This protocol outlines a standard method for the simultaneous quantification of this compound and its metabolites in biological matrices, which is essential for pharmacokinetic studies.

Figure 3: General workflow for sample preparation and analysis of SN-38.

Methodology:

-

Reagents and Standards:

-

Reference standards for this compound, SN-38, and an appropriate internal standard (IS), such as camptothecin.

-

LC-MS grade acetonitrile, methanol, and formic acid.

-

Blank human plasma (K2EDTA anticoagulant).

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 200-300 µL of ice-cold acetonitrile to precipitate proteins.[20][21]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[20]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

-

UPLC-MS/MS Analysis:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).

-

Injection Volume: 5-10 µL.

-

Detection: Tandem mass spectrometry operating in positive ion mode with Multiple Reaction Monitoring (MRM) for specific transitions of this compound, SN-38, and the IS.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

-

Determine the concentration of this compound and SN-38 in the unknown samples by interpolation from the linear regression of the calibration curve.

-

In Vitro Cytotoxicity (WST-1 or MTT Assay)

This colorimetric assay measures cell viability and is a standard method for determining the IC50 of a cytotoxic compound.

Methodology:

-

Cell Culture:

-

Plate cells (e.g., HCT-116, HT-29) in a 96-well microplate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of SN-38 (e.g., from 0.01 to 5.0 µg/mL) in complete cell culture medium.[17] A vehicle control (DMSO) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the medium containing the various SN-38 concentrations.

-

Incubate the plate for a defined period (e.g., 48 or 72 hours).

-

-

Viability Assessment:

-

Add 10 µL of WST-1 or MTT reagent to each well.[17]

-

Incubate for 1.5 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt into a colored formazan product.

-

If using MTT, the formazan crystals must be solubilized by adding a solubilizing agent (e.g., DMSO). This step is not required for WST-1.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability versus the logarithm of the drug concentration and use non-linear regression (sigmoid dose-response curve) to calculate the IC50 value.[22]

-

Topoisomerase I DNA Cleavage Assay

This in vitro assay directly visualizes the ability of SN-38 to stabilize the Top1-DNA cleavable complex.

Methodology:

-

Reaction Setup:

-

Substrate: Supercoiled plasmid DNA (e.g., pBR322).

-

Enzyme: Purified recombinant human Topoisomerase I.

-

In a microcentrifuge tube, combine the reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA), ~200-500 ng of supercoiled plasmid DNA, and varying concentrations of SN-38.[12]

-

Add 1-2 units of Top1 enzyme to initiate the reaction.[12]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes. Top1 will relax the supercoiled DNA (Form I) into a relaxed form (Form Ir). In the presence of SN-38, Top1 will be trapped on the DNA, creating a nicked circular form (Form II).

-

-

Reaction Termination:

-

Stop the reaction by adding Sodium Dodecyl Sulfate (SDS) to a final concentration of 0.5-1% and Proteinase K.[12]

-

The SDS denatures the Top1 enzyme, and the Proteinase K digests it, leaving a single-strand break (nick) in the DNA where the enzyme was trapped.

-

-

Analysis by Agarose Gel Electrophoresis:

-

Add loading dye to the samples and load them onto a 0.8-1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA topoisomers.

-

Visualization: Visualize the DNA bands under UV light.

-

Form I (Supercoiled): Migrates fastest.

-

Form II (Nicked/Relaxed): Migrates slowest.

-

Form Ir (Relaxed): Migrates at an intermediate speed.

-

-

An increase in the intensity of the Form II band in the presence of SN-38 indicates stabilization of the Top1-DNA cleavable complex.

-

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. Impacts of polymorphisms in drug-metabolizing enzyme and transporter genes on this compound toxicity and efficacy in Thai colorectal cancer patients | PLOS One [journals.plos.org]

- 3. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The in vitro metabolism of this compound (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacometabolomics Reveals this compound Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - Genetic predisposition to the metabolism of this compound (CPT-11). Role of uridine diphosphate glucuronosyltransferase isoform 1A1 in the glucuronidation of its active metabolite (SN-38) in human liver microsomes. [jci.org]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 16. ClinPGx [clinpgx.org]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Development and validation of an UPLC-MS/MS method for the quantification of this compound, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Irinotecan discovery and chemical synthesis pathway

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Irinotecan

Introduction

This compound (also known as CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of metastatic colorectal cancer. It is a semi-synthetic analog of the natural plant alkaloid, camptothecin. This guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The information presented herein is aggregated from seminal publications, patents, and clinical trial data to offer a detailed technical perspective.

Discovery and Development Timeline

The journey of this compound from a natural product derivative to a globally approved anticancer drug is a testament to persistent scientific inquiry. The story begins with the isolation of its parent compound, camptothecin.

-

1966-1967 : The natural alkaloid camptothecin is first isolated from the bark and stem of the Chinese "happy tree," Camptotheca acuminata, by Drs. Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute.[1][2] The compound demonstrates significant anti-tumor activity but also prohibitive toxicity and poor solubility in early studies.[3]

-

1983 : Scientists at Yakult Honsha Co., Ltd. in Japan synthesize this compound (CPT-11), a more water-soluble and less toxic prodrug derivative of camptothecin, aiming to improve its therapeutic index.[4]

-

1986 : The first Phase I clinical trials of this compound are initiated in Japan.[4]

-

1990-1991 : Clinical trials expand to Europe (1990) and the United States (1991).[4]

-

1994 : this compound receives its first approval in Japan for the treatment of non-small-cell lung cancer, small-cell lung cancer, and gynecologic malignancies.[4]

-

1995-1996 : France approves this compound for second-line treatment of colorectal cancer in 1995, followed by the U.S. Food and Drug Administration (FDA) in 1996 for the same indication.[2][3][4]

-

2000 : The FDA expands its approval for this compound to be used in combination with fluorouracil and leucovorin as a first-line treatment for metastatic colorectal cancer.[4]

Mechanism of Action: From Prodrug to Apoptosis

This compound itself is not directly cytotoxic; it requires metabolic activation to exert its anticancer effects.[5] Its mechanism is centered on the inhibition of a critical enzyme involved in DNA replication.

-

Prodrug Activation : this compound (CPT-11) is converted in the liver and within tumor tissues by carboxylesterase enzymes into its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[6][7][8] SN-38 is estimated to be up to 1,000 times more cytotoxic than this compound itself.

-

Topoisomerase I Inhibition : SN-38 targets DNA topoisomerase I, a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription.[6][9]

-

DNA Damage : SN-38 binds to and stabilizes the transient complex formed between topoisomerase I and DNA. This stabilization prevents the enzyme from re-ligating the single-strand breaks it creates, leading to an accumulation of these breaks.[6][8]

-

Cell Cycle Arrest and Apoptosis : When the DNA replication machinery encounters these stabilized complexes during the S phase of the cell cycle, the single-strand breaks are converted into irreversible and highly cytotoxic double-strand breaks.[6][8][9] This extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[6][8]

References

- 1. Timeline of cancer treatment development - Wikipedia [en.wikipedia.org]

- 2. Evolution of Cancer Pharmacological Treatments at the Turn of the Third Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of cancer chemotherapy - Wikipedia [en.wikipedia.org]

- 4. cancernetwork.com [cancernetwork.com]

- 5. digoxigenin-11-utp.com [digoxigenin-11-utp.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. ClinPGx [clinpgx.org]

The Pharmacokinetics of Irinotecan in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of irinotecan (CPT-11), a pivotal chemotherapeutic agent, within various preclinical models. This compound, a prodrug, undergoes metabolic activation to its potent topoisomerase I inhibitor, SN-38, which is approximately 100 to 1,000 times more cytotoxic than the parent compound.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is fundamental for the rational design of clinical trials and the development of novel drug delivery strategies.

Absorption and Bioavailability

The administration of this compound in preclinical studies is predominantly intravenous, although oral formulations have also been investigated.[3][4] Following intravenous administration, this compound is readily available in the systemic circulation. However, the oral bioavailability of this compound can be variable, influenced by factors such as intestinal transport proteins. For instance, P-glycoprotein (P-gp) plays a significant role in the intestinal and biliary transport of both this compound and SN-38.[5] Co-administration with a P-gp inhibitor, such as quercetin, has been shown in rats to increase the maximum plasma concentration (Cmax) and area under the curve (AUC) of this compound, thereby enhancing its absolute bioavailability from 33% to 43%.[5]

Distribution

This compound and its metabolites distribute to various tissues. Pharmacokinetic studies in mice bearing P03 pancreatic ductal adenocarcinoma xenografts revealed that while initial tumor levels of this compound were similar to plasma concentrations, the drug's half-life was longer in the tumor (5.0 hours) compared to plasma (0.6 hours).[3] Similarly, SN-38 reached significant concentrations in the tumor and exhibited a prolonged half-life of 6.9 hours.[3] The volume of distribution (Vdss) of SN-38 has been reported to be 2.55 L/kg in mice and to range from 1.69 to 5.01 L/kg in dogs when administered as a liposomal formulation.[6][7][8]

Metabolism

The metabolic pathway of this compound is complex and crucial for both its efficacy and toxicity. The primary activation step is the conversion of this compound to SN-38, a reaction catalyzed by carboxylesterases (CE).[1][9] Human carboxylesterase-2 (hCE-2) has been identified as a high-affinity enzyme for this conversion.[10] The liver is a primary site for this bioactivation; however, intestinal carboxylesterases also contribute significantly, which may be a factor in the gastrointestinal toxicity observed with this compound.[9][11]

SN-38 is subsequently detoxified through glucuronidation to the inactive SN-38 glucuronide (SN-38G).[9] This reaction is primarily mediated by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[12][13] The expression and activity of UGT1A1 in both the liver and intestine are critical in modulating the systemic exposure to active SN-38 and, consequently, the risk of toxicity.[14]

In addition to these major pathways, this compound can also be metabolized by cytochrome P450 3A4 (CYP3A4) to form inactive oxidation products, such as 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC).[9][15][16]

References

- 1. Clinical pharmacokinetics and metabolism of this compound (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Experimental antitumor activity and pharmacokinetics of the camptothecin analog this compound (CPT-11) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral administration of this compound in patients with solid tumors: an open-label, phase I, dose escalating study evaluating safety, tolerability and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical evidence for altered absorption and biliary excretion of this compound (CPT-11) in combination with quercetin: possible contribution of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The in vitro metabolism of this compound (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound activation by human carboxylesterases in colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proficient metabolism of this compound by a human intestinal carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Predictive Value of UGT1A1 Polymorphisms in this compound-Induced Toxicity and Therapeutic Efficacy in Colorectal Cancer Patients [cancertreatmentjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

In-Vitro Pharmacodynamics of Irinotecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro pharmacodynamics of irinotecan and its active metabolite, SN-38. This compound, a semisynthetic derivative of camptothecin, is a prodrug that is converted by carboxylesterases to SN-38, a potent topoisomerase I inhibitor.[1] The inhibition of topoisomerase I leads to DNA damage and subsequent cell death, forming the basis of its anticancer activity.[2][3] This document details the cytotoxic effects of this compound and SN-38 across various cancer cell lines, outlines the experimental protocols for key in-vitro assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its active metabolite, SN-38, has been extensively evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following tables summarize the IC50 values for this compound and SN-38 in various human cancer cell lines, as determined by in-vitro cytotoxicity assays.

Table 1: In-Vitro IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |

| LoVo | Colorectal Cancer | 15.8[4][5] | Not Specified | Not Specified |

| HT-29 | Colorectal Cancer | 5.17[4][5] | Not Specified | Not Specified |

| HUVEC | Endothelial Cells | 1.3[5] | Not Specified | Proliferation Assay |

| HT29 | Colon Cancer | 200 (µg/mL) | 30 min | HTCA |

| NMG64/84 | Colon Cancer | 160 (µg/mL) | 30 min | HTCA |

| COLO-357 | Pancreatic Cancer | 100 (µg/mL) | 30 min | HTCA |

| MIA PaCa-2 | Pancreatic Cancer | 400 (µg/mL) | 30 min | HTCA |

| PANC-1 | Pancreatic Cancer | 150 (µg/mL) | 30 min | HTCA |

| T47D/SN150 | Breast Cancer | 3.7 times > parental | Not Specified | Not Specified |

| T47D/SN120 | Breast Cancer | 1.5 times > parental | Not Specified | Not Specified |

| S1-IR20 | Colon Cancer | ~47-fold > parental | Not Specified | MTT |

Table 2: In-Vitro IC50 Values for SN-38

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay |

| LoVo | Colorectal Cancer | 8.25[4] | Not Specified | Not Specified |

| HT-29 | Colorectal Cancer | 4.50[4] | Not Specified | Not Specified |

| HL60 | Acute Myeloid Leukemia | 0.1-1.0 (µmol/L) used | 2 hours | Not Specified |

| LoVo-R | Colorectal Cancer | 10,000 | Not Specified | Not Specified |

| LoVo (parental) | Colorectal Cancer | 1,500 | Not Specified | Not Specified |

| T47D/SN150 | Breast Cancer | 59.1 times > parental | Not Specified | Not Specified |

| T47D/SN120 | Breast Cancer | 14.5 times > parental | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | 31 (µg/mL) | Not Specified | Not Specified |

| HepG2 | Liver Cancer | 76 (µg/mL) | Not Specified | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro pharmacodynamic studies. The following sections provide step-by-step protocols for commonly used assays to evaluate the effects of this compound and SN-38.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified atmosphere of 5% CO2 at 37°C.[3]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or SN-38, including a vehicle control (e.g., DMSO).[3][6] Incubate for a specified duration (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Following the incubation period, remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.[3]

-

Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated controls. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[3]

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or SN-38 for the specified time. Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][8]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.[7]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

-

Cell Treatment and Harvesting: Culture and treat cells with this compound or SN-38 as required for the experiment. Harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C or 4°C overnight.[7][9]

-

Washing and Rehydration: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS to rehydrate.[9]

-

RNase Treatment: Resuspend the cell pellet in a staining buffer containing RNase A to degrade RNA and ensure that PI only binds to DNA. Incubate for at least 30 minutes.[7][9]

-

PI Staining: Add propidium iodide to the cell suspension and incubate on ice in the dark for at least 20 minutes.[7]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[7][9]

Molecular Mechanisms and Signaling Pathways

This compound's mechanism of action is initiated by its conversion to SN-38. SN-38 then targets topoisomerase I, a nuclear enzyme essential for relaxing DNA torsional strain during replication and transcription.[2][3]

Topoisomerase I Inhibition and DNA Damage

SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks.[3][10] When a replication fork encounters this stabilized complex, it leads to the formation of a double-strand break.[10] This significant DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR).[10]

Figure 1: Mechanism of this compound activation and Topoisomerase I inhibition.

DNA Damage Response and Cell Cycle Arrest

The presence of double-strand breaks activates sensor proteins such as the ATM kinase.[10] Activated ATM then phosphorylates downstream effector kinases, primarily CHK2, which in turn phosphorylate and inactivate CDC25 phosphatases.[10] The inactivation of CDC25 prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression, leading to arrest in the S and G2 phases.[10] This pause provides the cell with an opportunity to repair the DNA damage. The tumor suppressor protein p53 is also activated in response to DNA damage and plays a crucial role in both cell cycle arrest and the induction of apoptosis.[10]

References

- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]

- 2. Overcoming this compound Resistance by Targeting Its Downstream Signaling Pathways in Colon Cancer [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase I inhibition in colorectal cancer: biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 8. ClinPGx [clinpgx.org]

- 9. benchchem.com [benchchem.com]

- 10. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Pharmacology of Irinotecan: A Technical Guide to its Metabolic Pathway and Involved Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irinotecan (CPT-11), a semi-synthetic analog of the natural alkaloid camptothecin, is a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer. As a prodrug, its therapeutic efficacy and toxicity profile are intricately linked to its complex metabolic journey within the body. A thorough understanding of the enzymatic pathways that govern the activation and detoxification of this compound is paramount for optimizing its clinical use, managing adverse events, and guiding the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the this compound metabolic pathway, the key enzymes involved, and the analytical methodologies used to study its biotransformation.

This compound Metabolic Pathway: A Dual-Edged Sword of Activation and Detoxification

The metabolism of this compound is a multifaceted process primarily occurring in the liver and intestines, involving a delicate balance between bioactivation to its potent anti-cancer form and detoxification to inactive metabolites. The pathway can be broadly categorized into three main routes: activation by carboxylesterases, detoxification by UDP-glucuronosyltransferases, and oxidative metabolism by cytochrome P450 enzymes.

Activation Pathway: The Genesis of the Active Metabolite SN-38

This compound itself possesses minimal cytotoxic activity. Its potent anti-tumor effects are exerted by its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[1][2] This conversion is catalyzed by carboxylesterases (CES), which hydrolyze the carbamate linkage in the this compound molecule.[3][4] Two main isoforms, CES1 and CES2, are involved in this critical activation step.[4][5] Notably, SN-38 is estimated to be 100 to 1000 times more potent as a topoisomerase I inhibitor than its parent compound, this compound.[1][6][7]

Detoxification Pathway: Taming the Potency of SN-38

The high cytotoxicity of SN-38 necessitates an efficient detoxification mechanism to prevent excessive damage to healthy tissues. This is primarily achieved through glucuronidation, a process mediated by the UDP-glucuronosyltransferase (UGT) family of enzymes.[2][7] Specifically, UGT1A1 is the principal enzyme responsible for conjugating a glucuronic acid moiety to the hydroxyl group of SN-38, forming the inactive and water-soluble metabolite, SN-38 glucuronide (SN-38G).[1][8][9] Genetic variations in the UGT1A1 gene, such as the UGT1A1*28 polymorphism, can lead to reduced enzyme activity, resulting in impaired SN-38 clearance and an increased risk of severe toxicities like neutropenia and diarrhea.[10][11][12] Other UGT isoforms, including UGT1A7 and UGT1A9, also contribute to SN-38 glucuronidation.[4][13]

Oxidative Metabolism Pathway: An Alternative Route of Inactivation

In addition to the CES-mediated activation, this compound can undergo oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP3A5.[2][5][14] This pathway leads to the formation of several inactive metabolites, with the most prominent being APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino] carbonyloxycamptothecin).[2][5][15] Interestingly, NPC can be subsequently converted to SN-38 by carboxylesterases, representing a minor indirect activation pathway.[4][5] Inhibition or induction of CYP3A4 activity by co-administered drugs can significantly alter this compound's pharmacokinetic profile, impacting both its efficacy and toxicity.[16][17]

The intricate interplay of these metabolic pathways is visually summarized in the following diagram:

Quantitative Data on this compound Metabolism

A quantitative understanding of the enzymatic reactions and the pharmacokinetic profiles of this compound and its metabolites is crucial for predictive modeling and personalized medicine approaches.

Table 1: Enzyme Kinetic Parameters for Key Metabolic Reactions

| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| hCE-1 | This compound | SN-38 | 43 | 0.53 | [18] |

| hCE-2 | This compound | SN-38 | 3.4 | 2.5 | [18] |

| Plasma CES | This compound | SN-38 | 207 ± 56 | 0.0899 ± 0.0227 (pmol/h/mL plasma) | [19] |

| UGT1A1 | SN-38 | SN-38G | Varies with allozyme | Varies with allozyme | [13] |

| CYP3A4 | This compound | APC, NPC | Data not readily available | Data not readily available |

Note: Enzyme kinetics can vary significantly depending on the experimental system (e.g., recombinant enzymes, liver microsomes) and conditions.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Human Plasma

| Compound | Clearance (L/h/m²) | Volume of Distribution (Vss, L/m²) | Terminal Half-life (h) | AUC (ng·h/mL) | Source |

| This compound | 14.3 - 31.6 | 211 - 263 | 5 - 27 | Varies with dose | [6][7][20] |

| SN-38 | 712 (CL/Fm) | 72,000 (Vss/Fm) | 6 - 30 | ~100-fold lower than this compound | [7][20] |

| SN-38G | 66.8 (CL/Fm) | 85.4 (Vss/Fm) | ~13.9 | ~7-fold higher than SN-38 | [3][7] |

| APC | Data not readily available | Data not readily available | Data not readily available | Varies | [5] |

CL/Fm and Vss/Fm represent clearance and volume of distribution divided by the fraction of the parent drug that is converted to the metabolite.

Table 3: Excretion of this compound and its Metabolites

| Excretion Route | This compound (% of dose) | SN-38 (% of dose) | SN-38G (% of dose) | APC (% of dose) | Source |

| Urine (24h) | 17 - 25 | < 1 | 1 - 3 | Significant | [8][20] |

| Bile (48h) | ~25 | ~1 | ~2 | Significant | [20][21] |

| Feces | Major excretion route | Present (from SN-38G hydrolysis) | Present | [8] |

Experimental Protocols

The study of this compound metabolism relies on robust and sensitive analytical methods to quantify the parent drug and its various metabolites in biological matrices.

Protocol 1: Quantification of this compound and Metabolites in Human Plasma by HPLC with Fluorescence Detection

This protocol outlines a general procedure for the simultaneous determination of this compound, SN-38, SN-38G, APC, and NPC in human plasma.

1. Sample Preparation: a. To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., camptothecin). b. Precipitate proteins by adding 800 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1 v/v). c. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and acidify with 50 µL of 1 M hydrochloric acid to convert the carboxylate forms to the lactone forms. e. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Fluorescence Detection: i. Excitation: 370 nm. ii. Emission: 534 nm for this compound and its metabolites.

3. Data Analysis: a. Construct calibration curves for each analyte using standards of known concentrations. b. Quantify the concentrations of this compound and its metabolites in the plasma samples by comparing their peak areas to the calibration curves.

The workflow for this analytical method can be visualized as follows:

Protocol 2: In Vitro Carboxylesterase Activity Assay

This protocol describes a method to determine the rate of SN-38 formation from this compound by carboxylesterases in a biological matrix (e.g., liver microsomes or cell lysates).

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). c. Prepare the enzyme source (e.g., human liver microsomes, recombinant CES1 or CES2).

2. Enzymatic Reaction: a. In a microcentrifuge tube, combine the reaction buffer, the enzyme source (e.g., 0.1 mg/mL of microsomal protein), and pre-incubate at 37°C for 5 minutes. b. Initiate the reaction by adding this compound to a final concentration within the desired range (e.g., 1-100 µM). c. Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range. d. Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

3. Sample Analysis: a. Centrifuge the mixture to pellet the precipitated protein. b. Analyze the supernatant for the formation of SN-38 using a validated HPLC or LC-MS/MS method as described in Protocol 1.

4. Data Analysis: a. Calculate the rate of SN-38 formation (e.g., in pmol/min/mg protein). b. To determine kinetic parameters (Km and Vmax), perform the assay with a range of this compound concentrations and fit the data to the Michaelis-Menten equation.

The logical flow of this enzymatic assay is depicted below:

Conclusion

The metabolic pathway of this compound is a complex and fascinating area of research with direct clinical implications. The interplay between the activating carboxylesterases, the detoxifying UGT1A1, and the oxidative CYP3A4 enzymes dictates the therapeutic window of this important anti-cancer agent. A deep understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the scientific community to advance the field of personalized oncology and improve patient outcomes with this compound therapy. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of this compound pharmacology.

References

- 1. Sensitive HPLC-fluorescence method for this compound and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. The in vitro metabolism of this compound (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pharmacokinetics and pharmacodynamics of this compound and its metabolites from plasma and saliva data in patients with metastatic digestive cancer receiving Folfiri regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of this compound and its metabolites in relation with diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, metabolism, and excretion of this compound (CPT-11) following I.V. infusion of [(14)C]CPT-11 in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The UGT1A1*28 polymorphism correlates with erlotinib's effect on SN-38 glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A CYP3A4 phenotype-based dosing algorithm for individualized treatment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of this compound and its metabolites SN-38 and APC in children with recurrent solid tumors after protracted low-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human plasma carboxylesterase and butyrylcholinesterase enzyme activity: correlations with SN-38 pharmacokinetics during a prolonged infusion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of this compound and its metabolites in human blood, bile, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Irinotecan as a Prodrug for SN-38 Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of irinotecan, a pivotal prodrug in oncology, and its conversion to the highly potent active metabolite, SN-38. It delves into the core mechanisms of action, pharmacokinetic profiles, and the critical enzymatic processes governing its efficacy and toxicity. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their work with this important chemotherapeutic agent.

Introduction

This compound (CPT-11) is a semi-synthetic analog of the natural alkaloid camptothecin, widely used in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1] It functions as a prodrug, requiring in vivo enzymatic conversion to its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[1][2] SN-38 is approximately 100 to 1,000 times more potent as a topoisomerase I inhibitor than this compound itself.[3] This conversion is a critical determinant of both the therapeutic efficacy and the toxicity profile of this compound, making a thorough understanding of its pharmacology essential for its optimal clinical use and for the development of novel drug delivery strategies.

Mechanism of Action

The anticancer activity of this compound is fundamentally dependent on its metabolic activation to SN-38 and the subsequent inhibition of DNA topoisomerase I by this active metabolite.

Enzymatic Conversion of this compound to SN-38

This compound is hydrolyzed to SN-38 by carboxylesterase (CES) enzymes, primarily CES2, which is found in the liver and various tumor tissues.[2][4] This conversion is a crucial activation step. The efficiency of this process can vary among individuals, contributing to inter-patient variability in drug response and toxicity.[5]

Inhibition of Topoisomerase I by SN-38

SN-38 exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme that relieves torsional strain in DNA during replication and transcription.[6] SN-38 binds to the covalent complex formed between topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[7] This leads to the accumulation of these "cleavable complexes."

Induction of DNA Damage and Apoptosis

During the S-phase of the cell cycle, the collision of the DNA replication fork with these stabilized topoisomerase I-DNA-SN-38 ternary complexes results in the conversion of single-strand breaks into lethal double-strand DNA breaks.[8] This extensive DNA damage triggers a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to cancer cell death.[9][10]

Pharmacokinetics and Metabolism

The clinical activity and toxicity of this compound are heavily influenced by its complex pharmacokinetic profile and metabolic pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is administered intravenously. It is extensively metabolized in the liver, not only to its active form SN-38 but also to inactive metabolites. The primary route of elimination for this compound and its metabolites is through both bile and urine.

Metabolic Pathways

The metabolism of this compound is multifaceted, involving both activation and detoxification pathways.

-

Activation: As previously mentioned, carboxylesterases (primarily CES2) convert this compound to the active SN-38.[2]

-

Inactivation of SN-38: The potent SN-38 is detoxified through glucuronidation, primarily by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), to form the inactive SN-38 glucuronide (SN-38G).[11] This process is crucial for eliminating SN-38 from the body.

-

CYP3A4-mediated Metabolism: The cytochrome P450 enzyme CYP3A4 metabolizes this compound to inactive oxidative metabolites, such as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-amino-1-piperidino]-carbonyloxycamptothecin).[12]

dot

Caption: Metabolic pathway of this compound.

Pharmacogenomics

Genetic polymorphisms in the genes encoding the metabolizing enzymes can significantly impact the pharmacokinetics and, consequently, the efficacy and toxicity of this compound. The most well-characterized of these is the polymorphism in the UGT1A1 gene. Individuals with certain UGT1A1 variants, such as UGT1A1*28, have reduced enzyme activity, leading to decreased glucuronidation of SN-38.[13] This results in higher systemic exposure to the active metabolite, increasing the risk of severe toxicities like neutropenia and diarrhea.[14]

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound and SN-38

| Parameter | This compound | SN-38 | Reference |

| Clearance (L/h/m²) | 13.3 - 32.1 | - | [5] |

| Volume of Distribution (L/m²) | 110 - 264 | - | [5] |

| Terminal Half-life (h) | 5.8 - 11.5 | 9.8 - 20.9 | [5] |

| AUC₀-₂₄ (ng·h/mL) | 7880 ± 2450 | 239 ± 98 | |

| Cₘₐₓ (ng/mL) | 2220 ± 620 | 58.1 ± 21.4 |

Data are presented as mean ± SD or range and can vary depending on the dosing regimen and patient population.

Table 2: In Vitro Cytotoxicity of SN-38 in Various Cancer Cell Lines

| Cell Line | Cancer Type | SN-38 IC₅₀ (µM) | Reference |

| HCT116 | Colon Cancer | 0.04 | |

| HT-29 | Colon Cancer | 0.08 | |

| SW620 | Colon Cancer | 0.02 | |

| A549 | Lung Cancer | 0.091 ± 0.002 | |

| MCF-7 | Breast Cancer | 0.27 (µg/mL) | |

| SKOV-3 | Ovarian Cancer | 0.032 (µg/mL) |

Table 3: Carboxylesterase-Mediated Conversion of this compound to SN-38

| Substrate Form | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | Reference |

| This compound (Lactone) | 23.3 ± 5.3 | 1.43 ± 0.15 | |

| This compound (Carboxylate) | 48.9 ± 5.5 | 1.09 ± 0.06 |

Table 4: Impact of UGT1A1 Genotype on SN-38 Glucuronidation

| UGT1A1 Genotype | Relative SN-38G/SN-38 AUC Ratio | Reference |

| 1/1 (Wild Type) | 7.00 (Median) | |

| 1/28 (Heterozygous) | 6.26 (Median) | |

| 28/28 (Homozygous) | 2.51 (Median) |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of SN-38 on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SN-38 stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of SN-38 in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of SN-38 to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

dot

Caption: Workflow for the MTT cytotoxicity assay.

DNA Topoisomerase I Relaxation Assay

This assay measures the ability of SN-38 to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topoisomerase I reaction buffer

-

SN-38 stock solution (in DMSO)

-

Stop buffer/gel loading dye

-

Agarose gel (1%) and electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 1x topoisomerase I reaction buffer and supercoiled plasmid DNA (e.g., 200 ng).

-

Add varying concentrations of SN-38 or DMSO (vehicle control) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of human topoisomerase I enzyme. Include a control reaction with no enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/gel loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA.[2]

Carboxylesterase Activity Assay

This fluorometric assay determines the rate of this compound conversion to SN-38 by carboxylesterases in a sample (e.g., cell lysate or tissue homogenate).

Materials:

-

Cell or tissue sample

-

Carboxylesterase (CE) Assay Buffer

-

This compound stock solution

-

Fluorometric substrate for carboxylesterase (as a positive control)

-

96-well black plate

-

Fluorometric microplate reader

Procedure:

-

Prepare cell lysates or tissue homogenates in CE Assay Buffer and determine the protein concentration.

-

In a 96-well black plate, add a specific amount of protein from the sample to each well.

-

Add the CE Assay Buffer to bring the volume to 50 µL.

-

Initiate the reaction by adding 50 µL of a reaction mix containing the this compound substrate.

-

Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for SN-38 for a set period (e.g., 60 minutes).

-

The rate of increase in fluorescence corresponds to the rate of SN-38 production and thus the carboxylesterase activity. A standard curve of known SN-38 concentrations should be used for quantification.

In Vitro UGT1A1-Mediated SN-38 Glucuronidation Assay

This assay measures the formation of SN-38G from SN-38 in the presence of human liver microsomes, which are a source of UGT1A1.

Materials:

-

Human liver microsomes (HLMs)

-

SN-38 stock solution (in DMSO)

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (to permeabilize microsomal vesicles)

-

Acetonitrile (for reaction termination)

-

HPLC system with fluorescence or mass spectrometry detection

Procedure:

-

Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and HLMs.

-

Activate the microsomes by adding alamethicin and pre-incubating on ice.

-

Add SN-38 at various concentrations to the incubation mixture.

-

Initiate the glucuronidation reaction by adding UDPGA.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of SN-38G using a validated HPLC method.

-

Calculate the rate of SN-38G formation to determine the UGT1A1 activity.[9]

Signaling Pathways

dot

Caption: SN-38 mechanism of action.

dot

Caption: SN-38 induced apoptotic signaling.

Conclusion

This compound's role as a prodrug for the potent topoisomerase I inhibitor SN-38 underscores the importance of understanding its complex pharmacology. The enzymatic conversion by carboxylesterases and the subsequent detoxification of SN-38 by UGT1A1 are critical determinants of its therapeutic window. The significant inter-individual variability in these metabolic pathways, often linked to genetic polymorphisms, highlights the need for personalized medicine approaches to optimize this compound therapy. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to enhance the efficacy and safety of this compound and to develop next-generation topoisomerase I inhibitors and novel delivery systems.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Phenotype-genotype correlation of in vitro SN-38 (active metabolite of this compound) and bilirubin glucuronidation in human liver tissue with UGT1A1 promoter polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The UGT1A1*28 Polymorphism Correlates with Erlotinib's Effect on SN-38 Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UGT1A1 gene variations and this compound treatment in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UGT1A1*28 polymorphism as a determinant of this compound disposition and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. All You Need to Know About UGT1A1 Genetic Testing for Patients Treated With this compound: A Practitioner-Friendly Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of UGT1A1*28 genotype and SN-38 pharmacokinetics for this compound-based chemotherapy in patients with advanced colorectal cancer: results from a multicenter, retrospective study in Shanghai - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Influence of genetic variants in UGT1A1 and UGT1A9 on the in vivo glucuronidation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucuronidation of SN-38, the active metabolite of this compound, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Investigation of this compound Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Transport Mechanisms of Irinotecan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irinotecan (CPT-11), a cornerstone in the treatment of various solid tumors, particularly metastatic colorectal cancer, is a prodrug that requires intracellular activation to its active metabolite, SN-38. The clinical efficacy and toxicity of this compound are profoundly influenced by its cellular uptake, distribution, and efflux, which are governed by a complex interplay of passive diffusion and active transport mediated by a host of influx and efflux transporters. This technical guide provides a comprehensive overview of the cellular transport mechanisms of this compound and SN-38, with a focus on the key transporters involved, their kinetic parameters, and the experimental methodologies used to elucidate these processes. Furthermore, we present diagrams of the core signaling pathways that regulate transporter expression, offering insights into potential strategies for modulating this compound's therapeutic index.

Introduction

This compound's pharmacological activity is contingent upon its conversion to SN-38, a potent topoisomerase I inhibitor. The cellular concentration of both this compound and SN-38 is a critical determinant of therapeutic outcome and is tightly regulated by transport proteins. Understanding these transport mechanisms is paramount for optimizing drug delivery, overcoming chemoresistance, and mitigating adverse drug reactions.

Mechanisms of Cellular Uptake and Efflux

The transport of this compound and its metabolites across cellular membranes is a multifaceted process involving both passive and active transport systems.

Passive Diffusion

This compound and SN-38 exist in a pH-dependent equilibrium between a lipophilic lactone form and a hydrophilic carboxylate form. The uncharged lactone form is capable of passive diffusion across the cell membrane, a process that is significantly influenced by the pH gradient between the extracellular and intracellular environments.[1] An acidic extracellular environment favors the lactone form, thereby enhancing passive uptake.

Active Transport

A number of ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters actively participate in the influx and efflux of this compound and its metabolites.

The primary influx transporters responsible for the uptake of this compound and SN-38 into cells, particularly hepatocytes, are members of the Organic Anion Transporting Polypeptide (OATP) family.

-

SLCO1B1 (OATP1B1): This transporter is predominantly expressed on the basolateral membrane of hepatocytes and plays a crucial role in the hepatic uptake of SN-38 from the bloodstream.[2][3] Genetic polymorphisms in the SLCO1B1 gene can significantly alter SN-38 plasma concentrations and are associated with variability in this compound-related toxicities.[2]

-

OATP2B1: Expressed in enterocytes, OATP2B1 is involved in the absorption of SN-38 from the intestinal lumen.[4]

Efflux transporters are major contributors to this compound resistance by actively pumping the drug and its metabolites out of cancer cells. They also play a critical role in the excretion of these compounds from normal tissues, such as the liver and intestines.

-

ABCB1 (P-glycoprotein, P-gp): ABCB1 is a well-characterized efflux pump that transports a wide range of xenobiotics, including both this compound and SN-38.[5][6] Its expression in cancer cells is a significant mechanism of multidrug resistance. ABCB1 is also involved in the biliary excretion of this compound and SN-38.[7]

-

ABCC1 (MRP1) and ABCC2 (MRP2/cMOAT): These transporters are also implicated in the efflux of this compound and its glucuronidated metabolite, SN-38G.[6][8] ABCC2, located on the apical membrane of hepatocytes and enterocytes, is particularly important for the biliary and intestinal excretion of SN-38G.[4][9]

-

ABCG2 (BCRP): The breast cancer resistance protein (BCRP) is a key transporter involved in the efflux of this compound and, most notably, SN-38.[6][10] Overexpression of ABCG2 in cancer cells is a major mechanism of acquired resistance to this compound.[10] It also contributes to the transport of SN-38 and SN-38G into the intestinal lumen.[4]

Quantitative Data on this compound and SN-38 Transport

The following tables summarize the available quantitative data for the transport of this compound and its active metabolite, SN-38, by various transporters.

Table 1: Kinetic Parameters of SN-38 Influx Transporters

| Transporter | Substrate | Km (μM) | Vmax (pmol/mg protein/min) | Cell System | Reference |

| OATP1B1 | SN-38 | 132 | 300 | OATP1B1-expressing cells | [8] |

| OATP2B1 | SN-38 | 2 | 1 | OATP2B1-expressing cells | [8] |

Table 2: Kinetic Parameters of this compound Efflux Transporters

| Transporter | Substrate | IC50 (μM) | Cell System | Reference |

| P-glycoprotein (P-gp) | This compound | 234 (Verapamil inhibition) | MDCK II/Pgp cells | [11] |

| P-glycoprotein (P-gp) | This compound | 0.38 (Elacridar inhibition) | MDCK II/Pgp cells | [11] |

| cMOAT (MRP2) | This compound | 469 (MK571 inhibition) | MDCK II/cMOAT cells | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake and transport of this compound.

Cellular Uptake and Accumulation Assay

This protocol is designed to quantify the intracellular concentration of this compound and SN-38 in cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., Caco-2, S1) in 6-well plates at a density of 1 x 106 cells per well and incubate overnight to allow for attachment.[1]

-

Drug Incubation: Treat the cells with this compound or SN-38 at the desired concentration and for a specified time course (e.g., 2 hours). For inhibition studies, pre-incubate the cells with a transporter inhibitor (e.g., Ko143 for ABCG2) for 2 hours prior to the addition of this compound.[1]

-

Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the cell lysates.

-

Quantification: Determine the intracellular concentrations of this compound and SN-38 in the cell lysates using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[4]

Vesicular Transport Assay

This assay is used to directly measure the transport of this compound and its metabolites by specific ABC transporters using inside-out membrane vesicles.

-

Vesicle Preparation: Use commercially available membrane vesicles prepared from cells overexpressing a specific transporter (e.g., ABCG2, ABCB1) or mock-transfected cells as a control.

-